(4-Heptylcyclohexyl)methanethiol
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Overview
Description
(4-Heptylcyclohexyl)methanethiol is an organosulfur compound with the molecular formula C14H28S. This compound features a cyclohexane ring substituted with a heptyl group and a methanethiol group. It is a thiol, which means it contains a sulfur-hydrogen (SH) group, known for its distinctive and often unpleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Heptylcyclohexyl)methanethiol typically involves the reaction of a cyclohexyl derivative with a heptyl group and a thiol group. One common method is the reaction of a cyclohexyl halide with a heptyl thiol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under anhydrous conditions to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(4-Heptylcyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydrosulfide (NaSH) or thiourea can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
(4-Heptylcyclohexyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants
Mechanism of Action
The mechanism of action of (4-Heptylcyclohexyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: The simplest thiol, known for its strong odor and presence in natural sources like blood and plant tissues.
Ethanethiol: Another simple thiol with similar chemical properties but different applications.
Cyclohexylmethanethiol: A related compound with a cyclohexane ring but without the heptyl group
Uniqueness
(4-Heptylcyclohexyl)methanethiol is unique due to its specific structure, combining a cyclohexane ring, a heptyl group, and a thiol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
106349-73-9 |
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Molecular Formula |
C14H28S |
Molecular Weight |
228.44 g/mol |
IUPAC Name |
(4-heptylcyclohexyl)methanethiol |
InChI |
InChI=1S/C14H28S/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h13-15H,2-12H2,1H3 |
InChI Key |
NLRSEHGITOQJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1CCC(CC1)CS |
Origin of Product |
United States |
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